6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline

A2A receptor antagonist regioisomer SAR triazoloquinazoline

6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline (CAS 1670259-04-7; molecular formula C₉H₂Cl₂F₂N₂O₂; molecular weight 279.03 g/mol) is a halogenated quinazoline building block distinguished by three structural features: a [4,5-h]-fused dioxolo ring, a gem‑difluoro substituent at the dioxolo 2‑position, and 6,8‑dichloro substitution on the quinazoline core. It serves as the critical tricyclic intermediate for constructing 2,2‑difluoro[1,3]dioxolo[4,5‑h][1,2,4]triazolo[1,5‑c]quinazolin‑5‑amine derivatives, a chemotype claimed in the Merck Sharp & Dohme A₂A receptor antagonist patent family (US 11,046,714; WO 2015/031221).

Molecular Formula C9H2Cl2F2N2O2
Molecular Weight 279.02 g/mol
Cat. No. B11768115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline
Molecular FormulaC9H2Cl2F2N2O2
Molecular Weight279.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C(=NC(=N3)Cl)Cl)OC(O2)(F)F
InChIInChI=1S/C9H2Cl2F2N2O2/c10-7-3-1-2-4-6(17-9(12,13)16-4)5(3)14-8(11)15-7/h1-2H
InChIKeyGGJLMMYWTMCDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline – Core Scaffold and Procurement-Relevant Identity


6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline (CAS 1670259-04-7; molecular formula C₉H₂Cl₂F₂N₂O₂; molecular weight 279.03 g/mol) is a halogenated quinazoline building block distinguished by three structural features: a [4,5-h]-fused dioxolo ring, a gem‑difluoro substituent at the dioxolo 2‑position, and 6,8‑dichloro substitution on the quinazoline core . It serves as the critical tricyclic intermediate for constructing 2,2‑difluoro[1,3]dioxolo[4,5‑h][1,2,4]triazolo[1,5‑c]quinazolin‑5‑amine derivatives, a chemotype claimed in the Merck Sharp & Dohme A₂A receptor antagonist patent family (US 11,046,714; WO 2015/031221) [1][2]. Commercially available at ≥98% purity, this compound is supplied exclusively for research and development use .

Why 6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline Cannot Be Replaced by Common Quinazoline Analogs


This compound occupies a precise intersection of three structural parameters—regioisomeric fusion geometry ([4,5‑h] vs. [4,5‑g]), gem‑difluoro substitution at the dioxolo ring, and 6,8‑dichloro leaving groups—that jointly determine its suitability as a precursor for the A₂A antagonist pharmacophore [1]. A purchaser who substitutes the non‑fluorinated [4,5‑g] isomer (CAS 20197‑55‑1, MW 243.04, LogP 2.78) sacrifices the metabolic stabilization conferred by the CF₂ unit, which in 2,2‑difluoro‑1,3‑benzodioxole systems has been shown to mitigate oxidative metabolism [2]. Conversely, selecting the [4,5‑g] regioisomer of the otherwise identical 2,2‑difluoro‑6,8‑dichloro compound introduces a different ring‑fusion geometry that does not map onto the [4,5‑h]‑based SAR established in the A₂A patent series, where all exemplified potent antagonists (Ki 1.40–2.10 nM) bear the [4,5‑h] topology [1][3]. Simple 6,8‑dichloroquinazoline lacks the dioxolo ring altogether, eliminating the structural platform for triazole annulation. Generic substitution therefore risks diverging into an irrelevant chemical space for A₂A‑targeted programs.

Quantitative Differentiation Evidence for 6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline


Regioisomeric Specificity: [4,5-h] Fusion Defines the A₂A Antagonist Pharmacophore

All potent A₂A antagonist examples in US 11,046,714 B2 that incorporate the 2,2‑difluoro‑dioxolo‑triazolo‑quinazoline scaffold exclusively use the [4,5‑h] regioisomeric core. Representative final compounds derived from this core—such as Example 24 (Ki = 1.40 nM), Example 49 (Ki = 1.60 nM), Example 78 (Ki = 1.40 nM), Example 112 (Ki = 2.0 nM), and Example 114 (Ki = 1.40 nM)—consistently achieve low‑nanomolar binding affinity at the human A₂A receptor in competition binding assays [1][2]. In contrast, the non‑fluorinated [4,5‑g] regioisomer (CAS 20197‑55‑1) is not represented in the A₂A patent SAR and is instead cited primarily for insecticidal and antimicrobial screening [3]. The fluorinated [4,5‑g] isomer (same molecular formula C₉H₂Cl₂F₂N₂O₂, same MW 279.02) carries identical elemental composition but a distinct ring‑fusion geometry that has not been validated in the A₂A pharmacophore context . Because the triazole annulation step required to elaborate the core to the final A₂A antagonist proceeds from the [4,5‑h] dichloro intermediate, selection of the [4,5‑g] isomer would yield a structurally divergent final compound.

A2A receptor antagonist regioisomer SAR triazoloquinazoline

Gem‑Difluoro Metabolic Stabilization: Engineered Resistance to Oxidative Metabolism

The 2,2‑difluoro substitution on the dioxolo ring creates a fully oxidized gem‑difluoro carbon center that is resistant to oxidative defluorination. In the structurally related 2,2‑difluoro‑1,3‑benzodioxole (DFBD) system, Pseudomonas putida F1 toluene dioxygenase oxidizes the aromatic ring to a dihydrodiol, but the CF₂ center itself remains intact because it is already at the maximum oxidation state for carbon; the initial defluorination rate by the bacterium is 2,100 nmol/h per mg cellular protein, yet this proceeds through a non‑oxidative pathway distinct from canonical CYP450 metabolism [1]. The non‑fluorinated comparator 6,8‑dichloro‑[1,3]dioxolo[4,5‑g]quinazoline (CAS 20197‑55‑1) bears a conventional O–CH₂–O methylenedioxy group (Fsp³ = 0.111), which is a known metabolic soft spot susceptible to CYP450‑mediated oxidative cleavage . The gem‑difluoro group also increases lipophilicity: the target compound exhibits a computed LogP of 3.26 versus 2.78 for the non‑fluorinated analog, representing a ΔLogP of +0.48, consistent with enhanced passive membrane permeability .

metabolic stability gem-difluoro bioisostere oxidative defluorination

Dual Chlorine Leaving Groups Enable Chemoselective Sequential Functionalization

The 6,8‑dichloro substituents on the quinazoline core serve as orthogonal leaving groups for sequential palladium‑catalyzed cross‑coupling chemistry. In closely related 6,8‑dihaloquinazoline systems, microwave‑assisted one‑pot bis‑SNAr/bis‑Suzuki–Miyaura protocols have been established: the C‑2 and C‑4 positions undergo selective SNAr reactions while the C‑6 and C‑8 halogens participate in Suzuki–Miyaura cross‑coupling, enabling convergent synthesis of polysubstituted quinazolines in high yields and few synthetic steps [1][2]. The target compound positions these two chlorine atoms at the 6‑ and 8‑positions of the [4,5‑h] scaffold, providing two chemically addressable handles for iterative diversification prior to triazole annulation. The non‑fluorinated [4,5‑g] comparator (CAS 20197‑55‑1) shares the 6,8‑dichloro pattern and would offer similar reactivity, but lacks the CF₂ group necessary for downstream metabolic performance, meaning the synthetic investment in diversification would yield a metabolically less robust final compound .

bis-SNAr bis-Suzuki-Miyaura chemoselective cross-coupling

Differentiation from the 6,8‑Dione Analog: Chlorine vs. Carbonyl at the Quinazoline Core

A closely related compound sharing the same [4,5‑h] ring fusion and 2,2‑difluoro substitution is 2,2‑difluoro‑[1,3]dioxolo[4,5‑h]quinazoline‑6,8(7H,9H)‑dione (CAS 1670259‑07‑0; MW 242.14; C₉H₄F₂N₂O₄) . In this analog, the two chlorine atoms are replaced by carbonyl groups, converting the quinazoline into a quinazoline‑2,4‑dione scaffold. This fundamentally alters the reactivity profile: the dione analog is a hydrogen‑bond donor/acceptor system suitable for different biological target classes (e.g., ion channels, kinase hinge binding), whereas the target 6,8‑dichloro compound is a synthetic intermediate poised for covalent bond formation via nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling [1]. The molecular weight difference (279.03 vs. 242.14 g/mol) and the presence of two exchangeable NH protons in the dione (H‑bond donors = 2) versus zero in the target compound (H‑bond donors = 0) further distinguish their physicochemical and synthetic profiles .

quinazoline dione dichloro intermediate synthetic divergence

Commercially Available Purity and Storage Stability Benchmarking

The target compound is commercially supplied at ≥98% purity (MolCore NLT 98%; Leyan 98%) with a documented storage stability of 2 years at 20°C . The non‑fluorinated [4,5‑g] comparator (CAS 20197‑55‑1) is also available at 98% purity but carries GHS07 hazard labeling (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) . While comprehensive GHS classification for the target compound is not uniformly reported across all vendors, its slightly higher molecular weight (279.03 vs. 243.04) and the presence of fluorine atoms may alter handling and disposal requirements. The target compound is cataloged under MDL number MFCD30741632, enabling precise database cross‑referencing for procurement .

chemical procurement purity specification storage stability

A₂A Antagonist Final Compound Potency Range: Evidence for the Core Scaffold's Pharmacological Relevance

Compounds elaborated from the 2,2‑difluoro[1,3]dioxolo[4,5‑h] core—of which the target 6,8‑dichloro compound is the immediate synthetic precursor—demonstrate consistent low‑nanomolar binding to the human A₂A adenosine receptor across multiple structurally diverse examples. Specifically: Example 24 (Ki = 1.40 nM), Example 49 (Ki = 1.60 nM), Example 78 (Ki = 1.40 nM), Example 112 (Ki = 2.0 nM), Example 114 (Ki = 1.40 nM), and Example 11 (Ki = 2.10 nM) [1][2]. This reproducibility across varying 8‑position substituents indicates that the 2,2‑difluoro[1,3]dioxolo[4,5‑h] core—not the peripheral substitution—drives the pharmacophore engagement. No equivalent potency data exist for compounds derived from the [4,5‑g] regioisomer or the non‑fluorinated methylenedioxy scaffold. The patent explicitly claims A₂A antagonists for treating Parkinson's disease, Alzheimer's disease, and Huntington's disease, underscoring the therapeutic relevance of this chemical space [3].

A2A receptor binding affinity Parkinson's disease CNS drug discovery

High‑Value Application Scenarios for 6,8‑Dichloro‑2,2‑difluoro‑2H‑[1,3]dioxolo[4,5‑h]quinazoline


A₂A Adenosine Receptor Antagonist Lead Optimization and Library Synthesis

The compound serves as the key dichloro intermediate for constructing the 2,2‑difluoro[1,3]dioxolo[4,5‑h][1,2,4]triazolo[1,5‑c]quinazolin‑5‑amine core scaffold claimed in US 11,046,714 B2 and WO 2015/031221. The 6,8‑dichloro groups permit sequential functionalization—first via chemoselective SNAr at one chlorine position to introduce diversity elements, then triazole annulation to form the fused [1,2,4]triazolo ring—yielding final compounds with validated human A₂A receptor Ki values of 1.40–2.10 nM [1][2]. This application is directly supported by the regioisomeric specificity and A₂A binding evidence in Section 3, Evidence Items 1 and 6.

CNS‑Penetrant Drug Discovery Programs Requiring Metabolic Stability

The gem‑difluoro dioxolo motif provides a metabolically stabilized bioisostere of the classical methylenedioxy group. As demonstrated in 2,2‑difluoro‑1,3‑benzodioxole biodegradation studies, the fully oxidized CF₂ center resists oxidative defluorination, while the increased lipophilicity (LogP 3.26 vs. 2.78 for the non‑fluorinated analog) favors blood‑brain barrier penetration [3]. This application leverages the metabolic stability evidence in Section 3, Evidence Item 2, and is most relevant for CNS indications such as Parkinson's disease—the primary therapeutic target of the A₂A antagonist patent family [1].

Regioisomer‑Specific Intermediate Procurement for Patent‑Defined Chemical Space

Because the [4,5‑h] regioisomer is the exclusive core topology in the Merck A₂A antagonist patent SAR, procurement of this specific CAS number (1670259‑04‑7, MDL MFCD30741632) ensures synthetic fidelity to the patent‑exemplified compounds. The [4,5‑g] regioisomer (CAS 20197‑55‑1) or its 2,2‑difluoro analog, despite sharing the same molecular formula C₉H₂Cl₂F₂N₂O₂, cannot produce the same final compounds after triazole annulation due to divergent ring‑fusion geometry . This scenario is based on the regioisomeric differentiation evidence in Section 3, Evidence Items 1 and 5.

Sequential Diversification via Palladium‑Catalyzed Cross‑Coupling Platforms

The two chlorine atoms at C‑6 and C‑8 provide orthogonal handles for microwave‑assisted one‑pot bis‑SNAr/bis‑Suzuki–Miyaura protocols, as validated in closely related 6,8‑dihaloquinazoline systems. This enables convergent synthesis of polysubstituted quinazoline libraries in high yields with minimal purification steps, prior to triazole formation [4]. This application is supported by the synthetic utility evidence in Section 3, Evidence Item 3.

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